

A Comparative Analysis of the Crystal Structures of Cobalt Halides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt(II)iodide

Cat. No.: B8815870

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the crystal structures of anhydrous cobalt(II) halides: cobalt(II) fluoride (CoF_2), cobalt(II) chloride (CoCl_2), cobalt(II) bromide (CoBr_2), and cobalt(II) iodide (CoI_2). The structural data presented is crucial for understanding the physicochemical properties of these materials, which can be influential in fields ranging from materials science to catalysis and drug development, where cobalt compounds can play a role as active pharmaceutical ingredients or catalysts.

Comparative Crystallographic Data

The crystal structures of the anhydrous cobalt(II) halides exhibit a clear trend related to the size of the halide anion. Cobalt(II) fluoride adopts a three-dimensional rutile structure, while the larger halides—chloride, bromide, and iodide—form layered structures.^{[1][2][3]} This structural difference significantly impacts their physical properties, such as cleavage, magnetic interactions, and catalytic activity. The detailed crystallographic data for each halide is summarized in the table below.

Property	Cobalt(II) Fluoride (CoF ₂)	Cobalt(II) Chloride (CoCl ₂)	Cobalt(II) Bromide (CoBr ₂)	Cobalt(II) Iodide (CoI ₂)
Crystal System	Tetragonal	Trigonal	Trigonal	Trigonal
Structure Type	Rutile	Cadmium Chloride (CdCl ₂)	Cadmium Iodide (CdI ₂)	Cadmium Iodide (CdI ₂)
Space Group	P4 ₂ /mnm	R-3m	P-3m1	P-3m1
Lattice Parameters (Å)	a = 4.695, c = 3.180[4]	a = 3.545, c = 17.43[5]	a = 3.738, c = 6.907[6]	a = 3.89, c = 6.63[2]
Unit Cell Angles (°)	α = β = γ = 90	α = β = 90, γ = 120	α = β = 90, γ = 120	α = β = 90, γ = 120
Coordination Geometry	Octahedral (CoF ₆)	Octahedral (CoCl ₆)	Octahedral (CoBr ₆)	Octahedral (CoI ₆)
Structural Motif	3D network of corner and edge- sharing CoF ₆ octahedra[4]	2D layers of edge-sharing CoCl ₆ octahedra[5][7]	2D layers of edge-sharing CoBr ₆ octahedra[8][9]	2D layers of edge-sharing CoI ₆ octahedra[2]

Structural Trends and Analysis

As the atomic radius of the halide ion increases from fluorine to iodine, the crystal structure of the corresponding cobalt(II) halide transitions from a tightly packed three-dimensional lattice to a layered, two-dimensional arrangement.

- Cobalt(II) Fluoride (CoF₂): Due to the small size and high electronegativity of the fluoride ion, CoF₂ crystallizes in the rutile structure.[10] In this structure, the Co²⁺ ions are octahedrally coordinated by six F⁻ ions, forming CoF₆ octahedra. These octahedra share edges and corners to create a dense, three-dimensional network.[4]
- Cobalt(II) Chloride (CoCl₂), Bromide (CoBr₂), and Iodide (CoI₂): These halides adopt layered crystal structures, specifically the CdCl₂ and CdI₂ types.[2][5][8] In these structures, the cobalt ions are also octahedrally coordinated by six halide ions. However, these CoX₆ (X =

Cl, Br, I) octahedra share edges to form two-dimensional sheets. These sheets are then stacked on top of each other and held together by weak van der Waals forces. This layered nature is a direct consequence of the larger size and greater polarizability of the chloride, bromide, and iodide ions compared to fluoride.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structures of cobalt halides is primarily achieved through single-crystal X-ray diffraction (XRD) and powder X-ray or neutron diffraction techniques.

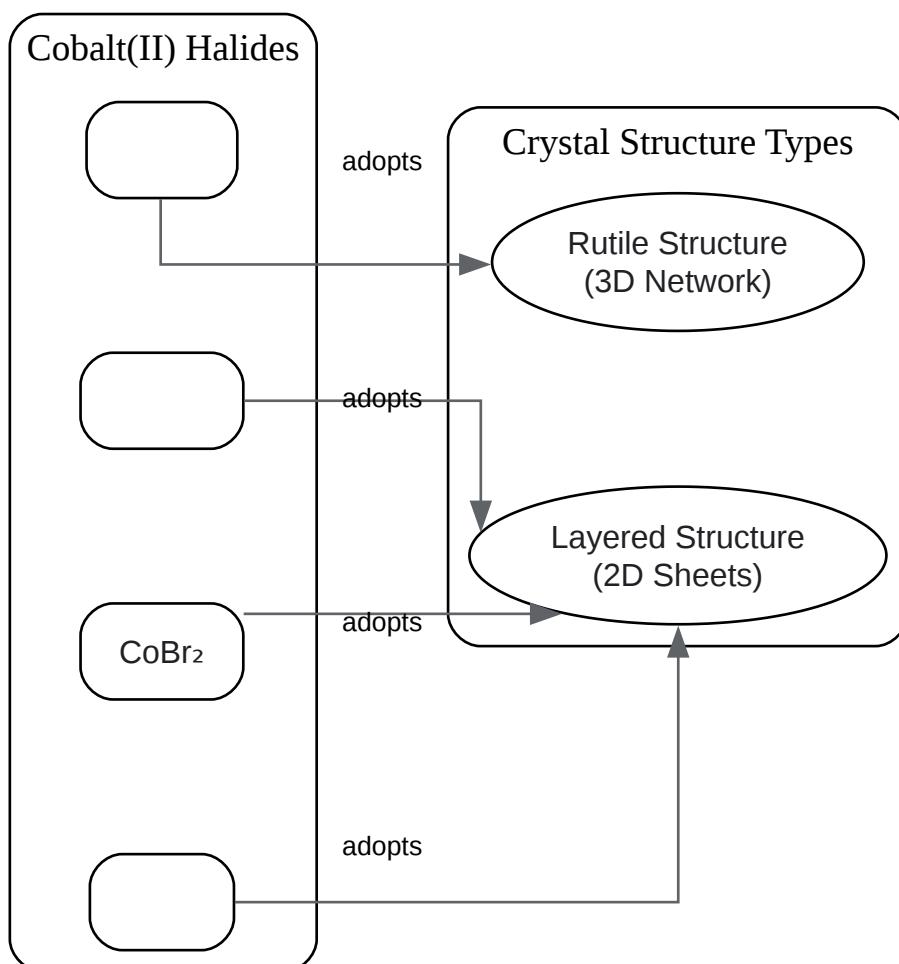
Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is a powerful technique that provides precise information about the unit cell dimensions and the arrangement of atoms within the crystal lattice.[\[1\]](#)[\[11\]](#)[\[12\]](#)

Methodology:

- **Crystal Growth:** High-quality single crystals of the cobalt halide are grown, typically from a solution, melt, or by vapor transport methods. The crystal size should be suitable for mounting on the diffractometer, generally in the range of 0.1 to 0.5 mm.
- **Mounting:** A selected single crystal is mounted on a goniometer head, which allows for precise rotation of the crystal in the X-ray beam.
- **Data Collection:** The mounted crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal, producing a diffraction pattern of spots of varying intensities. A detector, such as a CCD or CMOS detector, is used to record the positions and intensities of these diffracted spots.
- **Data Processing:** The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal.
- **Structure Solution and Refinement:** The processed data is then used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically done using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Powder X-ray Diffraction (XRD) and Neutron Diffraction


Powder diffraction is used when single crystals of sufficient size or quality are not available. It provides information about the crystal system, lattice parameters, and phase purity of a material.^{[13][14][15]} Neutron diffraction is particularly useful for accurately locating lighter atoms and for studying magnetic structures.^{[16][17][18]}

Methodology:

- **Sample Preparation:** A polycrystalline sample of the cobalt halide is finely ground to a homogeneous powder to ensure a random orientation of the crystallites.
- **Data Collection:** The powdered sample is placed in a sample holder and irradiated with a monochromatic X-ray or neutron beam. The diffracted radiation is recorded by a detector that scans over a range of angles (2θ). This results in a diffraction pattern of peaks at specific angles, corresponding to the different crystal lattice planes.
- **Data Analysis:** The positions and intensities of the diffraction peaks are analyzed. The peak positions are used to determine the unit cell parameters via Bragg's Law. The relative intensities of the peaks can be compared to theoretical patterns to identify the crystal structure and refine the atomic positions within the unit cell, often using the Rietveld refinement method.

Visualization of Structural Relationships

The following diagram illustrates the fundamental difference in the crystal structures of the cobalt(II) halides, highlighting the transition from a 3D network structure in CoF_2 to the 2D layered structures of CoCl_2 , CoBr_2 , and CoI_2 .

[Click to download full resolution via product page](#)

Caption: Structural classification of cobalt(II) halides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fast growth of single-crystal covalent organic frameworks for laboratory x-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. Cobalt(II) bromide - Wikipedia [en.wikipedia.org]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. mp-30033: CoBr₂ (trigonal, P-3m1, 164) [legacy.materialsproject.org]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Single-crystal x-ray diffraction structures of covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. epj-conferences.org [epj-conferences.org]
- 17. Publications from Research Conducted at POWDER | Neutron Science at ORNL [neutrons.ornl.gov]
- 18. ias.ac.in [ias.ac.in]
- To cite this document: BenchChem. [A Comparative Analysis of the Crystal Structures of Cobalt Halides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8815870#a-comparative-analysis-of-the-crystal-structures-of-cobalt-halides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com